methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 4-position and a methyl ester at the 5-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, inflammation, and infectious diseases . The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related derivatives .
Properties
IUPAC Name |
methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-7-3-4-11-9(7)12-5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZTVVUTPRBJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolopyridine family, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is primarily investigated for its role as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling and regulation, making them significant targets in drug development for various diseases, particularly cancer. The compound's structural modifications, such as the methyl group at the 4-position, may enhance its binding affinity to specific kinase targets, thereby modulating critical biological pathways involved in cell proliferation and survival.
Pharmacological Properties
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolopyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in breast cancer cells .
- Antimicrobial Activity : Research indicates potential antimicrobial properties against pathogens such as Mycobacterium tuberculosis. Derivatives have demonstrated effective inhibition of bacterial growth, which is crucial for developing new treatments for tuberculosis .
- Neuroprotective Effects : Some pyrrolopyridine derivatives have been explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The modulation of neurotransmitter systems is a key area of interest .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the methyl group and carboxylate position significantly influence biological activity. The following table summarizes key findings:
| Compound Variant | IC50 (nM) | Activity Type |
|---|---|---|
| 4h (FGFR Inhibitor) | 7 - 25 | Anticancer |
| Pyrrolo[3,4-c]pyridine Derivative | <10 | Anti-HIV |
| Esters with varying substituents | MIC < 0.15 | Antimycobacterial |
Case Study 1: Anticancer Properties
In a study examining the anticancer properties of methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, researchers synthesized various compounds and tested their efficacy against ovarian and breast cancer cell lines. The most active compound exhibited moderate cytotoxicity with minimal toxicity to non-cancerous cells. This suggests a favorable therapeutic window for further development in oncology applications .
Case Study 2: Antimycobacterial Activity
Another study focused on the antimycobacterial activity of pyrrolopyridine derivatives highlighted the significant inhibition of Mycobacterium tuberculosis. The study found that specific ester derivatives showed enhanced solubility and metabolic stability while maintaining low toxicity profiles in vitro. These findings support the potential use of these compounds in developing new anti-tuberculosis therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 4-Position
Chloro vs. Methyl vs. Fluoro Substituents
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 951625-93-7):
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1234615-74-7):
- Applications: Less explored pharmacologically but structurally analogous to JAK inhibitors like ATI-1777 .
Data Table: Substituent Effects
Core Heterocycle Modifications
Pyrrolo[2,3-b]pyridine vs. Thieno[2,3-b]pyridine
- Thieno[2,3-b]pyridine Derivatives (e.g., Ethyl 4-(4-cyano-4-methylpiperidin-1-yl)thieno[2,3-b]pyridine-5-carboxylate): Key Difference: Replacement of nitrogen with sulfur in the fused ring alters electronic properties and binding affinity. Applications: Aldehyde dehydrogenase inhibitors (e.g., anticancer agents) . Pharmacological Contrast: Thieno derivatives exhibit higher logP values, impacting membrane permeability .
Data Table: Core Heterocycle Comparison
Ester Group Variations
- Ethyl vs. Methyl Esters :
- Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 885500-55-0):
- Impact : Ethyl esters generally increase lipophilicity, prolonging half-life in vivo .
- Synthesis : Microwave-assisted reactions improve yields (e.g., 95% in ATI-1777 synthesis) .
- Methyl Esters :
- Advantage : Smaller size may enhance solubility for topical applications (e.g., dermatological agents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
